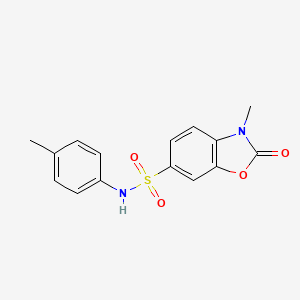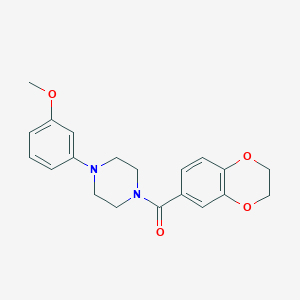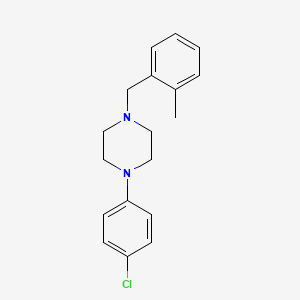![molecular formula C21H20N2O3 B5681486 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5681486.png)
3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid, also known as APAP, is a synthetic compound that has been widely used in scientific research. APAP is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to exhibit analgesic and antipyretic properties. It is often used in lab experiments to study the mechanisms of pain and inflammation, as well as to investigate potential treatments for these conditions.
作用机制
3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. This compound is a selective inhibitor of COX-2, which is the isoform of COX that is primarily responsible for inflammation. This compound also modulates the activity of the endocannabinoid system, which plays a role in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and antipyretic properties. It reduces pain and fever by inhibiting the production of prostaglandins that cause these symptoms. This compound has also been shown to have anti-inflammatory properties, although its mechanism of action in this regard is not fully understood. This compound is metabolized in the liver, where it is converted into a toxic metabolite that can cause liver damage if it accumulates.
实验室实验的优点和局限性
3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has several advantages as a tool for lab experiments. It is relatively inexpensive and easy to obtain. It has a well-established mechanism of action and has been extensively studied in scientific research. However, there are also limitations to its use. This compound has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is relatively small. It can also cause liver damage if it accumulates in the liver. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid. One area of interest is the development of new analogs of this compound that have improved selectivity and reduced toxicity. Another area of interest is the investigation of the role of the endocannabinoid system in pain and inflammation, and how this compound modulates this system. Additionally, there is interest in using this compound as a tool for investigating the mechanisms of other diseases, such as cancer and neurodegenerative disorders. Finally, there is interest in developing new methods for delivering this compound to specific tissues or cells, in order to improve its therapeutic efficacy and reduce its toxicity.
合成方法
3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid can be synthesized using a variety of methods, including the acylation of 4-aminophenol with acetic anhydride, followed by cyclization with phenylhydrazine and subsequent acetylation of the resulting pyrrole. Another method involves the reaction of 4-aminophenol with phenylacetic acid, followed by cyclization with acetic anhydride and acetylation of the pyrrole.
科学研究应用
3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has been extensively used in scientific research to investigate the mechanisms of pain and inflammation. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. This compound has also been shown to modulate the activity of the endocannabinoid system, which plays a role in pain and inflammation. This compound has been used in lab experiments to study the effects of pain and inflammation on behavior, as well as to investigate potential treatments for these conditions.
属性
IUPAC Name |
3-[1-(4-acetamidophenyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15(24)22-17-7-9-18(10-8-17)23-19(12-14-21(25)26)11-13-20(23)16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJYIECEBSNOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681409.png)
![4-[(2-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681417.png)



![(2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5681437.png)
![2-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5681438.png)

![(3aR*,6aR*)-2-[3-(dimethylamino)benzoyl]-5-(methylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5681454.png)
![1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine](/img/structure/B5681457.png)
![(3S*,4S*)-4-methyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5681462.png)

![1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5681492.png)
![2-[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-N-(2-methylbenzyl)acetamide](/img/structure/B5681497.png)